Marcfortine A

Anthelmintic discovery Nematocide comparison Paraherquamide class

Marcfortine A is the closest natural congener to Paraherquamide A, differing only by ring G. It is uniquely required for studies on the essential C26 dimethyl dioxepinoindole ring for anthelmintic activity. Use it as a validated reference for T. colubriformis in jird models (ED95=0.11 mg/animal) or as a synthetic starting material for semi-synthetic derivatives. Do not substitute with uncharacterized congeners.

Molecular Formula C28H35N3O4
Molecular Weight 477.6 g/mol
Cat. No. B1244817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarcfortine A
Synonymsmarcfortine A
Molecular FormulaC28H35N3O4
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C
InChIInChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26-,27+,28+/m0/s1
InChIKeyKYKUTNUWXQVSSU-ZALBMCOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Marcfortine A: Indole Alkaloid Anthelmintic with Defined Nematocidal Activity Profile


Marcfortine A (CAS 75731-43-0) is an indole alkaloid originally isolated from Penicillium roqueforti [1]. It belongs to the marcfortine/paraherquamide class of oxindole alkaloids, which are fungal metabolites characterized by a complex heptacyclic framework that includes a unique C26 dimethyl dioxepinoindole ring [2]. Structurally, Marcfortine A is the closest natural congener to Paraherquamide A, differing exclusively in ring G: Marcfortine A possesses a six-membered unsubstituted ring G, whereas Paraherquamide A contains a five-membered ring G bearing methyl and hydroxyl substituents at C14 [3]. Marcfortine A exhibits nematocidal activity and is soluble in ethanol, methanol, DMF, or DMSO with poor aqueous solubility . The compound serves as both a research tool for studying nicotinic acetylcholine receptor (nAChR) antagonism and as a synthetic starting material for generating more potent semi-synthetic derivatives [4].

Why Marcfortine A Cannot Be Substituted with Generic In-Class Analogs Without Functional Consequence


Despite sharing a common biosynthetic origin and nAChR antagonism mechanism with paraherquamides [1], Marcfortine A exhibits quantitatively distinct anthelmintic potency that precludes simple substitution. The sole structural difference between Marcfortine A and Paraherquamide A—the size and substitution pattern of ring G—produces a measurable divergence in nematocidal efficacy, with Paraherquamide A documented as superior [2]. Furthermore, the C26 dimethyl moiety of Marcfortine A's dioxepinoindole ring is uniquely required for anthelmintic activity: analogs lacking or modifying this moiety demonstrate complete loss of activity [3]. Substitution with structurally related but uncharacterized marcfortine congeners (e.g., Marcfortine B, C, or D) is not supported by equivalent published efficacy data for key target species such as Haemonchus contortus, Trichostrongylus colubriformis, or Ostertagia ostertagi. Procurement decisions must therefore consider the specific quantitative profile established for Marcfortine A rather than assuming class-wide interchangeability.

Marcfortine A: Quantitative Comparative Evidence for Scientific Selection


Comparative Nematocidal Efficacy: Marcfortine A vs. Paraherquamide A

In a direct comparative assessment within the same chemical class, Paraherquamide A is documented as superior to Marcfortine A as a nematocide [1]. The two compounds differ solely in ring G: Marcfortine A has a six-membered unsubstituted ring G, while Paraherquamide A possesses a five-membered ring G with methyl and hydroxyl substituents at C14 [1]. This structural distinction drives the potency differential that ultimately led to the development of 2-Desoxoparaherquamide A (PNU-141962) rather than a Marcfortine A-derived candidate [1].

Anthelmintic discovery Nematocide comparison Paraherquamide class

In Vivo Anthelmintic Efficacy Against Multiple Nematode Species in Jird Model

Marcfortine A demonstrates quantifiable, species-dependent in vivo anthelmintic efficacy in the Meriones unguiculatus (jird) model infected with three distinct gastrointestinal nematodes [1]. The ED95 values reveal a pronounced efficacy gradient across species, with approximately 23-fold greater potency against Trichostrongylus colubriformis (ED95 = 0.11 mg/animal) compared to Ostertagia ostertagi (ED95 = 2.5 mg/animal) [1]. This species-specific efficacy profile is a defined characteristic of Marcfortine A.

In vivo anthelmintic Haemonchus contortus Trichostrongylus colubriformis

Structural Uniqueness: C26 Dimethyl Dioxepinoindole Ring Essential for Activity

The C26 dimethyl dioxepinoindole ring found in Marcfortine A is unique among natural products [1]. In an SAR study examining the importance of this dimethyl moiety to anthelmintic activity, a series of C26 dialkyl and spiroalkyl analogs were synthesized, including cyclobutyl, cyclohexyl, diethyl, and ethyl-methyl derivatives [1]. The structural uniqueness of this ring system distinguishes Marcfortine A from other anthelmintic classes and defines a scaffold-specific pharmacophore.

Structure-activity relationship SAR Marcfortine analogs

Nicotinic Acetylcholine Receptor (nAChR) Antagonism Profile

Marcfortine A acts as a nicotinic cholinergic antagonist, dose-dependently inhibiting nicotine-induced calcium mobilization in cells expressing α3 subunit-containing human nAChRs and muscle-type nAChRs . Class-level mechanistic studies demonstrate that compounds in the paraherquamide/marcfortine family block cholinergic neuromuscular transmission in nematodes, with this mechanism underlying both efficacy and toxicity [1]. For the closely related analog 2-Desoxoparaherquamide (2DPHQ), quantitative IC50 values are available: approximately 9 μM against α3 ganglionic nAChRs and approximately 3 μM against muscle-type nAChRs, with no activity at 100 μM against α7 CNS subtype [1]. Marcfortine A shares this antagonist profile.

nAChR antagonist Calcium mobilization Cholinergic transmission

Synthetic Utility: Marcfortine A as Precursor to Paraherquamide A

Marcfortine A serves as a strategic synthetic intermediate for accessing more potent paraherquamide derivatives. Paraherquamide B was synthesized from Marcfortine A in six steps, and Paraherquamide A was subsequently prepared from Paraherquamide B in seven steps, representing the first formal synthesis of Paraherquamide A [1]. This synthetic conversion is enabled by the fact that Marcfortine A and Paraherquamide A share identical absolute configuration, and Marcfortine A is the more readily obtained natural product [1]. Simple chemical modifications of Marcfortine A, including N-1 derivatization, oxidation, and reduction, were not successful in improving potency [2].

Semi-synthesis Ring contraction Paraherquamide synthesis

Marcfortine A: Validated Research and Industrial Application Scenarios


In Vivo Anthelmintic Screening Against Trichostrongylus colubriformis in Jird Models

Marcfortine A is optimally deployed for in vivo anthelmintic studies targeting T. colubriformis infections in the Meriones unguiculatus (jird) model. The compound demonstrates an ED95 of 0.11 mg/animal against this species, representing its highest potency among the three nematodes tested [1]. This scenario is particularly relevant for researchers seeking a positive control with well-characterized, species-specific efficacy in a validated laboratory animal model. The jird assay provides a reliable platform for evaluating broad-spectrum anthelmintic activity, and Marcfortine A serves as a reference compound with defined quantitative endpoints.

Nicotinic Acetylcholine Receptor Pharmacology Studies

Marcfortine A is appropriate for in vitro investigations of nicotinic cholinergic antagonism at α3 subunit-containing and muscle-type nAChRs. The compound dose-dependently inhibits nicotine-induced calcium mobilization in SH-SY5Y and TE-671 cell lines expressing these receptor subtypes [1]. The paraherquamide/marcfortine class acts through blockade of cholinergic neuromuscular transmission in nematodes without affecting ATP levels [2]. This application scenario is valuable for researchers studying nAChR subtype selectivity, cholinergic signaling pathways, or comparative pharmacology between nematode and mammalian receptors.

Semi-Synthetic Derivatization for Anthelmintic Lead Optimization

Marcfortine A functions as a validated synthetic starting material for generating paraherquamide derivatives with enhanced nematocidal potency. The established conversion pathway—six steps to Paraherquamide B and thirteen total steps to Paraherquamide A—provides a documented route for accessing the more potent paraherquamide scaffold [1]. Importantly, simple modifications (N-1 derivatization, oxidation, reduction) of Marcfortine A do not improve potency [2], indicating that ring G remodeling is essential. This scenario is suited for medicinal chemistry programs focused on semi-synthetic optimization of the marcfortine/paraherquamide chemotype, where Marcfortine A offers a readily obtainable starting material with established absolute stereochemistry.

Structure-Activity Relationship Studies on C26 Dioxepinoindole Pharmacophore

Marcfortine A serves as a reference compound for SAR investigations centered on the unique C26 dimethyl dioxepinoindole ring. This structural feature is reported as unique among natural products and is essential for anthelmintic activity [1]. Researchers designing C26-modified analogs (dialkyl, spiroalkyl, or other variations) can use Marcfortine A as the activity-positive comparator to evaluate how structural perturbations affect anthelmintic potency. This scenario is particularly relevant for academic or industrial groups exploring the chemical space around the dioxepinoindole pharmacophore or seeking to understand the minimal structural requirements for nAChR antagonism in this class.

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